molecular formula C11H10N2O4 B2908322 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid CAS No. 1275543-98-0

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

Cat. No.: B2908322
CAS No.: 1275543-98-0
M. Wt: 234.211
InChI Key: NKXUTGPWRBVUJC-UHFFFAOYSA-N
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Description

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is an organic compound with the molecular formula C11H10N2O4 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like carbon disulfide or a carboxylic acid derivative.

    Introduction of the phenyl group: The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the oxadiazole ring.

    Attachment of the methoxyacetic acid moiety: This step involves the reaction of the oxadiazole derivative with methoxyacetic acid under suitable conditions, such as the presence of a base or a coupling reagent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl group or the methoxyacetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group and methoxyacetic acid moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid can be compared with other similar compounds, such as:

    3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid: This compound has a similar oxadiazole ring but differs in the attached groups.

    2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds have an oxadiazole ring attached to an aniline group, showing different chemical and biological properties.

Properties

IUPAC Name

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-10(15)7-16-6-9-12-11(13-17-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXUTGPWRBVUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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